N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-22(27(24,25)15-4-2-3-14-17(15)21-26-20-14)12-9-23(10-12)16-8-7-13(18-19-16)11-5-6-11/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCBOCRHQEXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Cyclopropylpyridazinyl group
- Azetidinyl group
- Benzothiadiazole sulfonamide moiety
This intricate molecular architecture is believed to contribute to its biological activity, particularly in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.47 g/mol |
| CAS Number | 2415491-85-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole derivatives. For instance:
- Compounds tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity.
IC50 Values from Selected Studies
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| Compound 5 | 2.12 | 5.13 | 0.85 |
| Compound 6 | 4.01 | 7.02 | 1.73 |
These findings indicate that the compounds exhibit a dose-dependent response against cancer cell proliferation.
Antimicrobial Activity
In addition to antitumor effects, similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing on Staphylococcus aureus and Escherichia coli revealed effective inhibition at low concentrations.
Study on Benzothiadiazole Derivatives
A study published in the Journal of Medicinal Chemistry evaluated various benzothiadiazole derivatives for their biological activities. The results indicated that modifications in the molecular structure significantly affected their potency against cancer cells and bacteria.
Key Findings
- Structure Activity Relationship (SAR) : Variations in substituents influenced binding affinity and selectivity towards biological targets.
- In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with selected derivatives.
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole indicates favorable absorption characteristics with manageable toxicity profiles compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azetidinone Sulfonamide Class
The synthesis of azetidinone sulfonamides (e.g., compounds 5a1–6 and 5b1–6) described in provides a basis for comparison. These derivatives, synthesized from sulfadiazine (1a) and sulfisoxazole (1b), share a sulfonamide backbone but differ in substituents and ring systems:
Key Differences :
- Azetidine vs.
- Substituent Effects : The cyclopropylpyridazine group may enhance lipophilicity and target binding compared to the arylidene groups in 5a1–6 , which are prone to hydrolysis .
Functional Comparisons
- Antimicrobial Activity: Azetidinone derivatives (5a1–6) exhibit moderate antibacterial activity against E. coli and S. aureus due to β-lactam-mediated cell wall disruption . The target compound’s benzothiadiazole core, however, is more associated with kinase or protease inhibition, suggesting divergent therapeutic applications.
- Metabolic Stability: Cyclopropyl groups (in the target) are known to improve metabolic stability by resisting oxidative degradation compared to aryl substituents in 5a1–6, which may undergo rapid hepatic clearance .
Physicochemical Properties
Research Findings and Implications
- Target Selectivity : The benzothiadiazole sulfonamide moiety may confer affinity for ATP-binding sites in kinases, contrasting with the β-lactamase targets of 5a1–6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
